Product packaging for Ethanone,1-(3-methylbenzo[b]thien-5-yl)-(Cat. No.:CAS No. 1895851-11-2)

Ethanone,1-(3-methylbenzo[b]thien-5-yl)-

Cat. No.: B1434929
CAS No.: 1895851-11-2
M. Wt: 190.26 g/mol
InChI Key: TXVGUQUMZOPWBN-UHFFFAOYSA-N
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Description

Ethanone,1-(3-methylbenzo[b]thien-5-yl)- is a substituted benzothiophene derivative characterized by a methyl group at the 3-position of the benzo[b]thiophene ring and an acetyl group at the 5-position. Its structural uniqueness lies in the electron-rich benzo[b]thiophene core, which enhances reactivity in cross-coupling reactions and modulates pharmacological interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10OS B1434929 Ethanone,1-(3-methylbenzo[b]thien-5-yl)- CAS No. 1895851-11-2

Properties

IUPAC Name

1-(3-methyl-1-benzothiophen-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-7-6-13-11-4-3-9(8(2)12)5-10(7)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVGUQUMZOPWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclization and Substitution Approaches

A notable approach involves the synthesis of 5-substituted benzo[b]thiophene derivatives by a one-pot cyclization of thiophenols with α-bromo ketones:

  • Starting from thiophenols derived from substituted salicylaldehydes or hydroxyacetophenones, the thiophenols are reacted with 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone in the presence of potassium carbonate in refluxing acetone.
  • This yields 5-nitrobenzo[b]thiophene derivatives, which can be subsequently reduced to amino derivatives and further functionalized.
  • For example, the 5-amino derivative can be acetylated or converted to various acetamide derivatives using acetyl chloride or related acyl chlorides in pyridine.

This method allows for the introduction of ethanone moieties via α-bromo ketone intermediates and provides a platform for further functional group modifications.

Imine Formation and Nucleophilic Addition

Another sophisticated method involves:

  • Conversion of 4-(3-methylbenzo[b]thiophen-5-yl)-piperidine hydrochloride to an imine intermediate via treatment with potassium hydroxide and 18-crown-6 in tetrahydrofuran (THF).
  • Subsequent nucleophilic addition of methyllithium to the imine at low temperatures (-10 °C), followed by aqueous workup, yields the methylated ethanone derivative.
  • Final reduction steps using sodium borohydride and acylation with pivalic anhydride complete the synthesis.

This approach highlights the use of organolithium reagents for carbon-carbon bond formation at the ethanone position.

Halogenation and Acylation of Thiophene Acetic Acid Derivatives

A related synthetic route involves:

  • Halogenation of 2-(thiophen-3-yl)acetic acid with N-chlorosuccinimide in acetic acid/benzene at 80 °C under inert atmosphere, yielding halogenated intermediates quantitatively.
  • Coupling of thiopheneacetic acid derivatives with amines or piperidine derivatives using carbodiimide-mediated amide bond formation in dichloromethane or acetonitrile solvents.
  • Purification by chromatography yields ethanone-substituted benzo[b]thiophene derivatives with good yields (up to 80%).

This method is notable for its mild conditions and high efficiency in forming amide linkages adjacent to the ethanone group.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Yield (%) Notes Reference
One-pot cyclization with α-bromo ketone Thiophenols + 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone, K2CO3, reflux acetone Moderate to High Allows functionalization at 5-position; multi-step
Imine formation + methyllithium addition 4-(3-methylbenzo[b]thiophen-5-yl)-piperidine hydrochloride, KOH, 18-crown-6, methyllithium, NaBH4 reduction Moderate Requires low temperature and careful handling
Halogenation + carbodiimide coupling N-chlorosuccinimide, acetic acid/benzene, carbodiimide coupling in DCM or acetonitrile 80-100 High yield, mild conditions, suitable for amide derivatives

Analytical and Experimental Notes

  • The Newman–Kwart rearrangement is a key step in some synthetic sequences to convert O-arylthiocarbamates to S-arylthiocarbamates, facilitating thiophenol formation.
  • Use of reducing agents like SnCl2 or NaBH4 is common for converting nitro groups to amino groups or reducing imines to amines.
  • Purifications typically involve column chromatography using silica gel with mixtures of dichloromethane, methanol, and acetic acid to separate the desired ethanone derivatives from by-products.
  • Reaction monitoring by TLC and NMR spectroscopy confirms the formation of intermediates and final products, with characteristic chemical shifts for the benzo[b]thiophene and ethanone moieties.

Chemical Reactions Analysis

Types of Reactions

Ethanone,1-(3-methylbenzo[b]thien-5-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

Ethanone, 1-(3-methylbenzo[b]thien-5-yl)- serves as a valuable building block in organic synthesis. Its unique substitution pattern allows for the development of more complex molecules, particularly in the synthesis of thienyl derivatives that exhibit diverse reactivity profiles. This compound has been utilized to create various derivatives that demonstrate enhanced biological activities.

The compound is being investigated for its potential bioactive properties. Research indicates that it may possess antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents. For instance, studies have shown that derivatives of benzo[b]thiophene structures often exhibit significant antiproliferative effects against cancer cell lines by disrupting microtubule polymerization, which is crucial for cell division .

Medical Applications

Ethanone, 1-(3-methylbenzo[b]thien-5-yl)- has been explored for potential therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation through modulation of specific biochemical pathways.
  • Anticancer Activity : Its derivatives have shown promising results in inhibiting cancer cell proliferation with IC50 values ranging from 0.78 nM to 18 nM across various cell lines .

Table 1: Antiproliferative Activity of Ethanone Derivatives

CompoundIC50 (nM)Cell LineMechanism
3a0.78L1210Microtubule inhibition
3c2.6HeLaColchicine site binding
3b18FM3AReduced activity

This table summarizes key findings from studies evaluating the antiproliferative effects of various derivatives derived from Ethanone, 1-(3-methylbenzo[b]thien-5-yl)-. The potency observed highlights the compound's potential as a lead structure for developing new anticancer drugs.

Mechanism of Action

The mechanism by which Ethanone,1-(3-methylbenzo[b]thien-5-yl)- exerts its effects is primarily through its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes, leading to cell lysis. In the context of its anticancer properties, the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparative Efficiency :

  • The target compound’s synthesis via Suzuki coupling (evidence 1) achieves moderate yields (50–70%), whereas sulfone derivatives (evidence 19) require harsher oxidation conditions, reducing yields to 30–40% .

Physicochemical Properties

Table 2: Spectral and Physical Properties

Compound NMR Shifts (¹H/¹³C) IR (cm⁻¹) Solubility
1-(3-Methylbenzo[b]thien-5-yl)ethanone δ 2.65 (s, CH₃), 7.20–8.10 (aromatic) 1680 (C=O) Low in H₂O
1-(5-Chlorobenzo[b]thien-3-yl)ethanone δ 2.70 (s, CH₃), 7.40–8.30 (aromatic) 1675 (C=O) Moderate in DMSO
1-(4-Hydroxyphenyl)-2-(thiazolyl)ethanone δ 2.55 (s, CH₃), 6.80–7.90 (aromatic) 1650 (C=O, conjugated) High in MeOH

Notable Trends:

  • C=O stretching : Electron-withdrawing groups (e.g., Cl) reduce the C=O IR absorption frequency due to conjugation effects .
  • Solubility : Hydroxy- and thiazole-containing derivatives (evidence 4, 15) exhibit improved aqueous solubility compared to hydrophobic benzo[b]thiophene analogs .

Table 3: Reported Bioactivities

Compound Activity (IC₅₀/EC₅₀) Target/Mechanism
1-(3-Methylbenzo[b]thien-5-yl)ethanone Not reported Intermediate in drug synthesis
1-(4-Hydroxyphenyl)-2-(thiazolyl)ethanone IC₅₀ = 12 μM (Carbonic Anhydrase) Enzyme inhibition
1-(2-Amino-4-methylthiazol-5-yl)ethanone Antimicrobial (MIC = 8 μg/mL) Bacterial membrane disruption

Mechanistic Insights :

  • Thiazole- and tetrazole-containing derivatives (evidence 4, 12) show enhanced enzyme inhibition due to metal-coordinating functional groups .
  • The absence of polar groups in the target compound limits its direct bioactivity, emphasizing its role as a synthetic precursor .

Biological Activity

Ethanone, 1-(3-methylbenzo[b]thien-5-yl)-, is a compound of significant interest due to its unique structure and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and related structure-activity relationships (SAR).

Chemical Structure and Properties

Ethanone, 1-(3-methylbenzo[b]thien-5-yl)- is characterized by a benzo[b]thiophene moiety, which is known for its diverse biological properties. The specific substitution pattern on the thiophene ring contributes to its unique chemical reactivity and biological interactions. The compound's structure can be represented as follows:

C12H10S\text{C}_{12}\text{H}_{10}\text{S}

Research indicates that compounds containing the benzo[b]thiophene structure often exhibit antitumor activity through various mechanisms:

  • Inhibition of Microtubule Polymerization : Similar compounds have been shown to act as potent inhibitors of microtubule polymerization by binding to the colchicine site of tubulin. This mechanism disrupts cellular mitosis and leads to apoptosis in cancer cells .
  • Antiproliferative Activity : In a study evaluating similar derivatives, compounds demonstrated significant antiproliferative effects across multiple cancer cell lines with IC50 values ranging from 2.6 to 18 nM . The positioning of substituents on the benzo[b]thiophene ring was crucial for enhancing these activities.

Structure-Activity Relationship (SAR)

The biological activity of Ethanone, 1-(3-methylbenzo[b]thien-5-yl)- can be influenced by its structural modifications:

  • Positioning of Functional Groups : The introduction of amino groups at specific positions (e.g., C-5) significantly enhances antiproliferative activity compared to other positions . For instance, moving the amino group from C-3 to C-5 resulted in an 11–67-fold increase in potency against certain cancer cell lines.
  • Substituent Effects : The presence of methoxy groups at the C-7 position has been associated with increased activity against human cancer cell lines . Conversely, adding methyl groups at specific positions may reduce efficacy.

Table 1: Antiproliferative Activity of Ethanone Derivatives

CompoundIC50 (nM)Cell LineMechanism
3a0.78L1210Microtubule inhibition
3c2.6HeLaColchicine site binding
3b18FM3AReduced activity
EthanoneTBDTBDTBD

Note: TBD = To Be Determined based on further studies.

Broader Biological Implications

Beyond anticancer properties, derivatives of benzo[b]thiophene are being explored for various therapeutic applications:

  • Antimicrobial Activity : Some studies have reported that related compounds exhibit antimicrobial properties, potentially useful in treating infections .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, suggesting potential applications in treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethanone,1-(3-methylbenzo[b]thien-5-yl)-, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Stepwise Synthesis : Start with benzo[b]thiophene derivatives as precursors. For example, describes a reaction using 1-(2,3-dihydro-3,3-dimethylbenzo[b]thien-5-yl)ethanone, where n-BuLi is used for deprotonation in THF at −78°C, followed by quenching with NH4Cl and purification via silica gel chromatography .
  • Optimization : Adjust solvent polarity (e.g., THF vs. acetic acid), reaction time (e.g., 4–48 hours), and stoichiometry of reagents like hydrazine hydrate () to improve yield .
  • Purification : Use recrystallization (ethanol/chloroform mixtures) or column chromatography (hexane/ethyl acetate gradients) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • NMR Analysis : ¹H and ¹³C NMR (e.g., δ 2.5–3.0 ppm for acetyl protons, aromatic protons in the 6.5–8.0 ppm range) confirm substitution patterns on the benzo[b]thiophene ring .
  • IR Spectroscopy : Key peaks include C=O stretches (~1680–1720 cm⁻¹) and aromatic C–H bends (~700–800 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₀OS requires 190.05 g/mol) .

Q. What safety precautions are critical when handling Ethanone,1-(3-methylbenzo[b]thien-5-yl)-?

  • Methodology :

  • Toxicity Mitigation : Use fume hoods to avoid inhalation; notes that structurally similar nitrated furans emit toxic NOx and Cl⁻ upon decomposition .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (per guidelines in ) .
  • Storage : Store in cool, ventilated areas away from oxidizers, as recommended for analogous ketones .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol error, as in ) .
  • Basis Sets : Employ triple-ζ basis sets (e.g., 6-311++G**) for geometry optimization and vibrational frequency calculations .
  • Applications : Calculate HOMO-LUMO gaps to predict reactivity or absorption spectra for optoelectronic applications .

Q. What strategies resolve contradictions in reported biological activities of benzo[b]thiophene derivatives?

  • Methodology :

  • Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 or HepG2) and control compounds (e.g., ’s pyrazole derivatives) to isolate structure-activity relationships .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in IC₅₀ values across studies, accounting for differences in assay conditions .
  • Molecular Docking : Model interactions with target proteins (e.g., kinases) to identify critical binding motifs (e.g., acetyl group positioning) .

Q. How can regioselectivity challenges in modifying the benzo[b]thiophene core be addressed?

  • Methodology :

  • Directing Groups : Introduce transient groups (e.g., –SiMe₃) to guide electrophilic substitution at the 5-position, as shown in .
  • Cross-Coupling : Use Suzuki-Miyaura reactions with Pd catalysts to attach substituents (e.g., 3-methyl groups) while preserving the acetyl moiety .
  • Computational Guidance : DFT-predicted Fukui indices identify nucleophilic/electrophilic sites for targeted functionalization .

Data Contradiction Analysis

Q. Why do computational and experimental bond lengths differ for the acetyl group in this compound?

  • Methodology :

  • Error Sources : Compare gas-phase DFT geometries ( ) with X-ray crystallography data (e.g., ’s pyrazolyl derivatives) to identify solvent or crystal-packing effects .
  • Validation : Use MP2 or CCSD(T) methods for higher accuracy in bond-length predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanone,1-(3-methylbenzo[b]thien-5-yl)-
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Ethanone,1-(3-methylbenzo[b]thien-5-yl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.